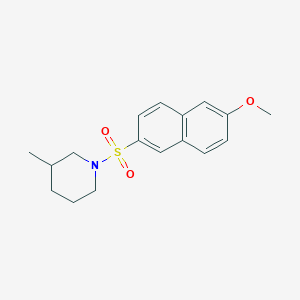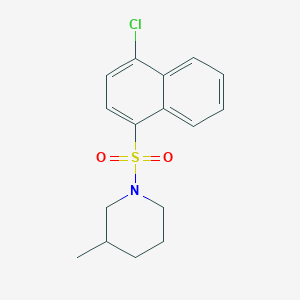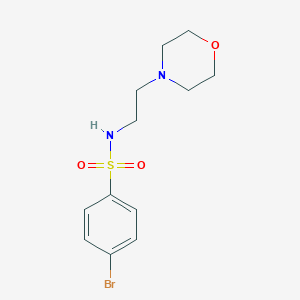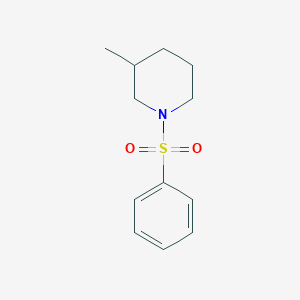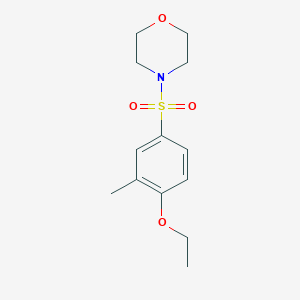
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 4-ethoxy-3-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methylphenyl sulfonyl chloride and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The sulfonyl chloride is reacted with morpholine in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The ethoxy and morpholine groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-[(4-Methoxy-3-methylphenyl)sulfonyl]morpholine
- 4-[(4-Ethoxy-3-methylphenyl)sulfonyl]-2-phenylmorpholine
Uniqueness
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
CAS番号 |
838897-24-8 |
|---|---|
分子式 |
C13H19NO4S |
分子量 |
285.36g/mol |
IUPAC名 |
4-(4-ethoxy-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H19NO4S/c1-3-18-13-5-4-12(10-11(13)2)19(15,16)14-6-8-17-9-7-14/h4-5,10H,3,6-9H2,1-2H3 |
InChIキー |
HRFZSWCLUMCVDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




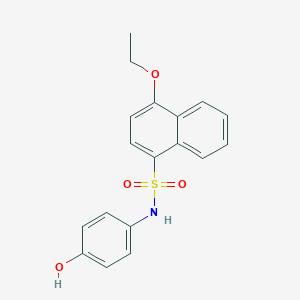
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344633.png)
amine](/img/structure/B344637.png)
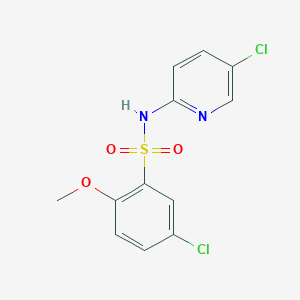

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B344646.png)
